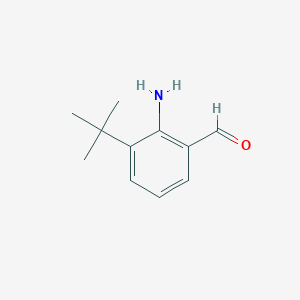
2-Amino-3-(tert-butyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(tert-butyl)benzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, where the amino group is positioned at the second carbon and the tert-butyl group at the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with tert-butylamine, followed by reduction of the nitro group to an amino group. The reaction typically involves the use of reducing agents such as iron powder and acetic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of catalytic hydrogenation for the reduction step can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be utilized to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Amino-3-(tert-butyl)benzoic acid.
Reduction: 2-Amino-3-(tert-butyl)benzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
2-Amino-3-(tert-butyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 2-Amino-3-(tert-butyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reductive amination, the compound forms an imine intermediate with an amine, which is then reduced to form a secondary or tertiary amine. This process involves the formation of a C=N bond, followed by its reduction to a C-N bond using reducing agents such as sodium cyanoborohydride .
Comparison with Similar Compounds
3-tert-Butylbenzaldehyde: Similar structure but lacks the amino group, making it less versatile in certain chemical reactions.
4-tert-Butylbenzaldehyde: The tert-butyl group is positioned differently, affecting its reactivity and applications.
2-Amino-4-(tert-butyl)benzaldehyde: Similar to 2-Amino-3-(tert-butyl)benzaldehyde but with the tert-butyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to the specific positioning of the amino and tert-butyl groups, which influence its reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-3-tert-butylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-7H,12H2,1-3H3 |
InChI Key |
CXYJIHYPSGCWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


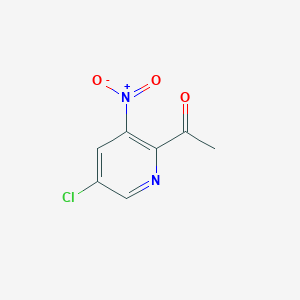
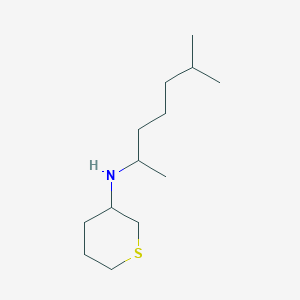
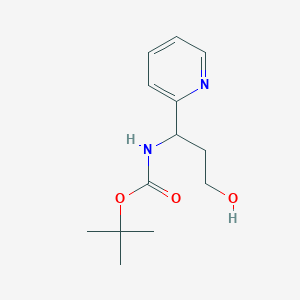
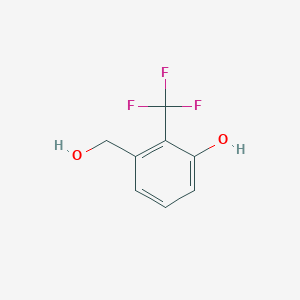
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)
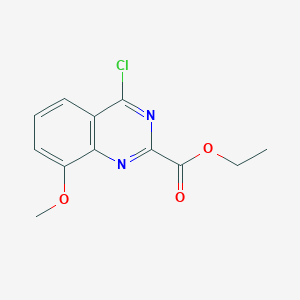
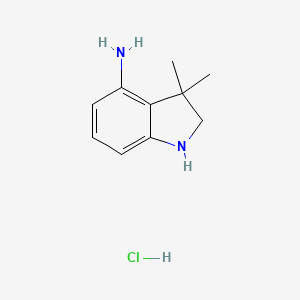
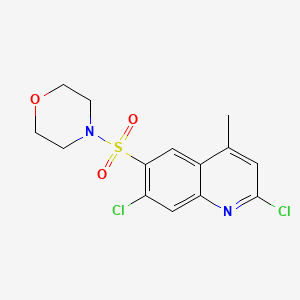
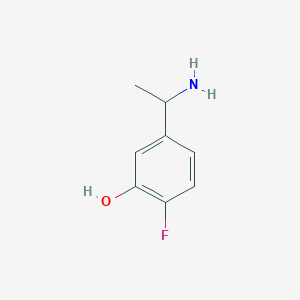

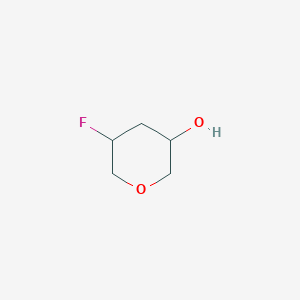
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
